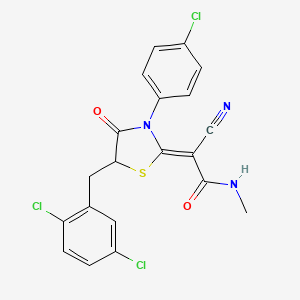

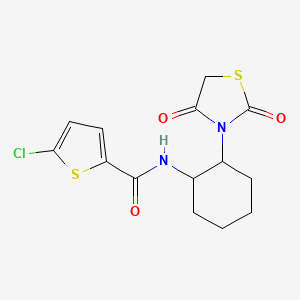

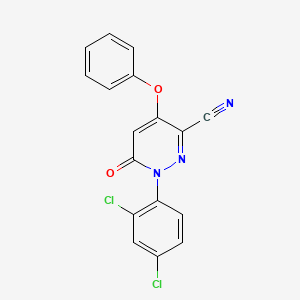

(Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds with structures closely related to the target molecule, involves a multi-step process. Typically, these processes yield products with good to excellent yields and are characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and ESI-MS spectra (Kolluri et al., 2020). The synthetic route is often designed to introduce various functional groups at strategic positions on the thiazolidinone backbone, enabling further chemical modifications and investigations into the compound's reactivity and biological activity.

Molecular Structure Analysis

Structural characterization of thiazolidinone derivatives, including X-ray crystallography, provides insights into their molecular geometry, conformations, and the spatial arrangement of substituents. These studies reveal the importance of the thiazolidinone core and the substituents in determining the compound's overall shape and potential intermolecular interactions, which are critical for its biological activity and chemical properties. For example, crystal structure analysis of similar compounds indicates a non-planar configuration, with dihedral angles between substituent rings contributing to the molecule's three-dimensional shape and reactivity (Liu et al., 2013).

Chemical Reactions and Properties

The reactivity of thiazolidinone derivatives often involves cycloaddition reactions, Michael addition, and nucleophilic substitution, reflecting the compound's utility as a versatile synthetic intermediate. These reactions enable the introduction of various functional groups, significantly altering the compound's chemical properties and potential applications. For instance, the synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates from thioacetamides demonstrates the compound's role in forming sodium cation carriers, highlighting its potential utility in membrane processes (Kosterina et al., 2004).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in different environments and conditions, affecting its utility in synthetic chemistry and potential pharmacological applications. Studies on related compounds provide a basis for predicting the physical properties of the target molecule, guiding its use in experimental and industrial settings.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, such as acidity, basicity, and reactivity towards various reagents, are key to understanding their behavior in chemical reactions and biological systems. These properties are determined by the compound's functional groups and their electronic effects, influencing the molecule's reactivity patterns, interaction with biomolecules, and potential as a pharmacological agent. The synthesis and characterization of novel thiazolidinone derivatives, including their evaluation for biological activities, provide valuable insights into their chemical properties and applications (George, 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Thiazolidinone derivatives have been studied for their antimicrobial properties. For instance, Gouda et al. (2010) synthesized new thiazolidinone and pyrazole derivatives showing promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents Gouda et al., 2010. Similarly, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety with antimicrobial potential, indicating the continuous search for novel bioactive molecules in combating microbial resistance Darwish et al., 2014.

Anticancer Activity

Thiazolidinone derivatives have also been explored for their anticancer activities. Hassan et al. (2020) reported the stereoselective synthesis of thiazolidine derivatives and their screening against various cancer cell lines, highlighting the compound's broad anticancer activity Hassan et al., 2020. Buzun et al. (2021) synthesized novel thiazolidinone derivatives, identifying compounds with significant antimitotic activity, emphasizing the potential of such molecules in cancer therapy Buzun et al., 2021.

Herbicidal Activity

The herbicidal properties of thiazolidinone derivatives have been explored as well. Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates displaying good herbicidal activities, showcasing the agricultural applications of such compounds Wang et al., 2004.

Bioactive Properties

Additionally, thiazolidinone derivatives have been investigated for various bioactive properties. Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives and evaluated them for anti-inflammatory activity, finding compounds with potent inhibitory effects on nitric oxide production, which could be beneficial in treating inflammatory diseases Ma et al., 2011.

Eigenschaften

IUPAC Name |

(2Z)-2-[3-(4-chlorophenyl)-5-[(2,5-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3N3O2S/c1-25-18(27)15(10-24)20-26(14-5-2-12(21)3-6-14)19(28)17(29-20)9-11-8-13(22)4-7-16(11)23/h2-8,17H,9H2,1H3,(H,25,27)/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPVOQVDZBEXIZ-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/no-structure.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)